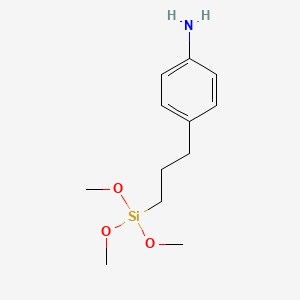

4-(3-(Trimethoxysilyl)propyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

26908-06-5 |

|---|---|

Molecular Formula |

C12H21NO3Si |

Molecular Weight |

255.38 g/mol |

IUPAC Name |

4-(3-trimethoxysilylpropyl)aniline |

InChI |

InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)10-4-5-11-6-8-12(13)9-7-11/h6-9H,4-5,10,13H2,1-3H3 |

InChI Key |

DXAHBRKUMABQGV-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCCC1=CC=C(C=C1)N)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for Aniline Functionalized Silanes

Supercritical CO2-Mediated Silanization Reactions

The use of supercritical carbon dioxide (scCO2) as a reaction medium represents a significant advancement in the synthesis of functionalized silanes, including those with aniline (B41778) moieties. This "green" solvent offers a compelling alternative to traditional organic solvents, driven by its unique physicochemical properties and environmental benefits. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the reaction mixture by simple depressurization, leaving no solvent residue.

The efficacy of scCO2 as a solvent for silanization reactions stems from its properties that are intermediate between those of a liquid and a gas. nih.gov It exhibits low viscosity and high diffusivity, which can enhance the mass transfer of reactants to catalytic surfaces or substrates, potentially accelerating reaction rates. nih.gov Furthermore, the solvent properties of scCO2, such as density and solvent power, can be finely tuned by adjusting the temperature and pressure, allowing for optimization of reaction conditions. nih.gov

While specific, detailed research findings on the synthesis of 4-(3-(trimethoxysilyl)propyl)aniline in supercritical CO2 are not extensively documented in publicly available literature, the principles of scCO2-mediated reactions are well-established for a variety of organosilicon compounds. nih.gov These reactions typically involve the grafting of silane (B1218182) coupling agents onto surfaces or the synthesis of silane molecules in the supercritical fluid phase. The high diffusion rates and lack of capillary effects in scCO2 are particularly advantageous for reactions involving porous materials or substrates with complex geometries, ensuring uniform functionalization. nih.gov

The general approach for such a synthesis would involve charging a high-pressure reactor with the aniline precursor and the appropriate silane reactant. The reactor is then pressurized with CO2 to the desired supercritical state, and the temperature is adjusted to initiate the reaction. The miscibility of the reactants in scCO2 is a critical factor, and co-solvents may sometimes be employed to enhance solubility.

The following interactive table presents a hypothetical set of reaction parameters for the synthesis of an aniline-functionalized silane in supercritical CO2, based on typical conditions reported for similar silanization reactions. This data is illustrative and serves to provide a general understanding of the experimental conditions that might be employed.

| Parameter | Value | Unit | Notes |

|---|---|---|---|

| Temperature | 100 | °C | Balances reaction rate and potential for side reactions. |

| Pressure | 150 | bar | Ensures CO2 is in a supercritical state and influences solvent density. |

| Reaction Time | 24 | hours | Typical duration to ensure completion of the reaction. |

| Reactant A | Aniline Derivative | - | Starting material containing the aniline group. |

| Reactant B | Silane Precursor | - | e.g., a haloalkyltrimethoxysilane. |

| Yield | >90 | % | Hypothetical yield based on the efficiency of similar reactions. |

The advantages of using supercritical CO2 for the synthesis of aniline-functionalized silanes are manifold. The process avoids the use of volatile organic compounds (VOCs), aligning with the principles of green chemistry. The ease of product separation from the solvent simplifies downstream processing and reduces waste generation. While specific examples for 4-(3-(trimethoxysilyl)propyl)aniline are not readily found, the underlying principles and demonstrated success with other organosilanes suggest that supercritical CO2 is a promising medium for the clean and efficient synthesis of this and other aniline-functionalized silanes. nih.gov

Reaction Mechanisms and Chemical Behavior of Aniline Functionalized Organosilanes

Hydrolysis and Condensation Reactions of Trimethoxysilyl Groups

The trimethoxysilyl group is susceptible to hydrolysis and condensation, which are fundamental reactions for the formation of siloxane networks. These reactions are critical for the application of organosilanes as coupling agents and in the formation of organic-inorganic hybrid materials. researchgate.net

The initial step in the reaction of the trimethoxysilyl group is hydrolysis, where the methoxy (B1213986) groups (-OCH3) are replaced by hydroxyl groups (-OH), forming silanols (Si-OH). This reaction is typically initiated by the presence of water and can be catalyzed by acids or bases. The hydrolysis proceeds stepwise, with the sequential replacement of the three methoxy groups.

Once silanol (B1196071) groups are formed, they can undergo condensation reactions with other silanols or with remaining methoxy groups to form stable siloxane linkages (Si-O-Si). This process results in the liberation of water or methanol (B129727) and the formation of a cross-linked polysiloxane network. The formation of these siloxane bonds is a key aspect of the adhesive and coating properties of organosilanes. researchgate.netresearchgate.net The interconversion between siloxane and silanol groups can be reversible under certain conditions, such as changes in humidity. researchgate.net

Table 1: Key Reactions of the Trimethoxysilyl Group

| Reaction Type | Reactants | Products | Catalyst |

|---|---|---|---|

| Hydrolysis | R-Si(OCH₃)₃ + 3H₂O | R-Si(OH)₃ + 3CH₃OH | Acid or Base |

| Condensation | 2 R-Si(OH)₃ | (R-SiO₁.₅)₂ + 3H₂O | Acid or Base |

The rates of hydrolysis and condensation are significantly influenced by several environmental factors.

pH: The pH of the reaction medium is a critical factor. researchgate.netuc3m.es Acidic conditions (pH 4-5) generally accelerate the hydrolysis of alkoxysilanes. researchgate.net In acidic environments, the protonation of the methoxy group facilitates its departure. researchgate.net Conversely, the condensation reaction is typically slower under acidic conditions, allowing for a better-controlled process. researchgate.net At neutral pH, both hydrolysis and condensation are slow. researchgate.net In alkaline conditions, condensation is significantly promoted. researchgate.net

Temperature: An increase in temperature generally accelerates the rates of both hydrolysis and condensation reactions. researchgate.net

Solvent: The type of solvent and the concentration of water play a crucial role. researchgate.netcsic.es For instance, in aqueous solutions with high water content, hydrolysis occurs rapidly, but self-condensation may be delayed. csic.es

Catalysts: The presence of acid or base catalysts can significantly influence the reaction kinetics. rsc.orgresearchgate.net

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule possesses a nitrogen atom with a lone pair of electrons, making it a nucleophile. quora.com This nucleophilic character allows it to participate in a variety of organic reactions.

The amino group of the aniline moiety can act as a nucleophile in substitution reactions. quora.com In nucleophilic aromatic substitution (SNA_r) reactions, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, the presence of strong electron-withdrawing groups on the ring can make them susceptible to such reactions. wikipedia.orgmasterorganicchemistry.com The aniline itself, with its electron-donating amino group, makes the aromatic ring highly reactive towards electrophilic substitution. allen.in However, the nitrogen atom's lone pair allows the aniline group to act as a nucleophile in reactions with suitable electrophiles. quora.com

A significant application of the aniline functionality is its reaction with epoxy resins. The primary amine of the aniline group can react with the oxirane ring of an epoxy monomer in a ring-opening addition reaction. researchgate.net This reaction is a cornerstone of epoxy chemistry and is fundamental to the curing process of many epoxy-based adhesives, coatings, and composites. scholaris.ca

The reaction proceeds in two main steps:

The primary amine attacks the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group. researchgate.netresearchgate.net

The newly formed secondary amine can then react with another epoxy group, leading to cross-linking and the formation of a three-dimensional polymer network. researchgate.netvub.be

The hydroxyl groups generated during the reaction can act as a catalyst, accelerating further epoxy-amine reactions, a phenomenon known as autocatalysis. researchgate.netmdpi.com

Table 2: Epoxy-Amine Curing Reactions

| Step | Reactants | Product | Key Feature |

|---|---|---|---|

| 1 | Primary Amine + Epoxy Group | Secondary Amine + Hydroxyl Group | Ring-opening of the epoxide |

| 2 | Secondary Amine + Epoxy Group | Tertiary Amine + Hydroxyl Group | Cross-linking of the polymer |

Intermolecular Interactions and Self-Assembly Mechanisms

The unique bifunctional nature of 4-(3-(trimethoxysilyl)propyl)aniline allows for complex intermolecular interactions that can lead to self-assembly. These interactions include hydrogen bonding, electrostatic interactions, and π-π stacking. nih.gov

Hydrogen Bonding: The silanol groups formed during hydrolysis are capable of forming strong hydrogen bonds with each other and with other polar groups. nih.gov The aniline moiety can also participate in hydrogen bonding, acting as a hydrogen bond donor.

Electrostatic Interactions: The amino group can be protonated under acidic conditions, leading to electrostatic interactions with negatively charged species. nih.gov

π-π Stacking: The aromatic rings of the aniline groups can interact through π-π stacking, contributing to the ordering of the molecules. nih.gov

These intermolecular forces can drive the self-assembly of the molecules into organized structures, such as self-assembled monolayers (SAMs) on various substrates. The trimethoxysilyl group provides a mechanism for covalent attachment to hydroxylated surfaces, while the aniline group can be oriented away from the surface, imparting specific chemical functionality.

π-π Stacking Interactions in Hybrid Material Formation

The incorporation of aromatic moieties, such as the aniline group in 4-(3-(Trimethoxysilyl)propyl)aniline, into organosilane structures provides a powerful tool for directing the self-assembly and enhancing the final properties of organic-inorganic hybrid materials. A key noncovalent force responsible for this is the π-π stacking interaction, an attractive force between the electron clouds of aromatic rings. researchgate.netmdpi.com This interaction, though weaker than covalent bonds, plays a significant role in dictating the supramolecular architecture, influencing properties like thermal stability, mechanical strength, and charge transport. rsc.orgnih.gov

When 4-(3-(Trimethoxysilyl)propyl)aniline is used as a precursor, the trimethoxysilyl group undergoes hydrolysis and condensation to form a robust inorganic silica (B1680970) (Si-O-Si) network. Simultaneously, the aniline-terminated organic chains can organize themselves through intermolecular π-π stacking. mdpi.com This process leads to the formation of highly ordered domains within the hybrid material. The aniline rings arrange themselves in a face-to-face or offset stacked geometry to maximize attractive electrostatic and dispersion forces and minimize repulsion. researchgate.net

Detailed research findings have provided direct and indirect evidence for the role of these interactions. Spectroscopic techniques are particularly insightful for identifying and characterizing π-π stacking. For instance, changes in UV-visible absorption spectra, such as a shift in the absorption maxima (bathochromic or hypsochromic shift) or the appearance of new shoulders, can indicate the formation of stacked aggregates. nih.govresearchgate.net Similarly, shifts in the vibrational frequencies of the aromatic ring in Raman spectroscopy can signify the presence of π-π interactions. nih.gov Quantum mechanical studies on aniline dimers have quantified the interaction energies, finding them to be significant and highly dependent on the relative orientation and separation of the aromatic rings. researchgate.net

The strength and prevalence of π-π stacking can be influenced by several factors. The electronic nature of the aromatic ring is crucial; electron-withdrawing groups on the ring can enhance stacking by reducing electron-electron repulsion, while bulky electron-donating groups may hinder it. nih.gov The solvent environment and processing conditions during material formation also play a critical role, as they can mediate the strength of these noncovalent interactions. researchgate.net

The functional consequences of π-π stacking in materials derived from aniline-functionalized silanes are significant. These interactions can lead to enhanced thermal stability by creating a more densely packed and ordered structure. nih.gov In composites, they can improve the interfacial adhesion between the organic and inorganic phases, leading to better mechanical properties such as increased tensile strength. nih.govsmolecule.com

Table 1: Spectroscopic Evidence for π-π Stacking in Aromatic Systems This table presents typical spectroscopic shifts observed in various studies that are indicative of π-π stacking interactions in materials containing aromatic groups, analogous to the aniline moiety in 4-(3-(Trimethoxysilyl)propyl)aniline.

| Spectroscopic Technique | Observed Phenomenon | Interpretation | Reference |

| UV-visible Spectroscopy | Bathochromic or hypsochromic shift | Alteration of electronic energy levels due to orbital overlap in stacked aggregates. | researchgate.net |

| UV-visible Spectroscopy | Appearance of a new shoulder peak | Formation of ground-state complexes (aggregates) with distinct electronic transitions. | researchgate.net |

| Raman Spectroscopy | Downshift in the -C=C- ring stretching mode (ca. 1600 cm⁻¹) | Weakening of the ring bonds due to intermolecular electronic interactions in a stacked geometry. | nih.gov |

| Fluorescence Spectroscopy | Change in emission wavelength or intensity | Formation of excimers or exciplexes, indicating close proximity of aromatic rings. | rsc.org |

| ¹H-NMR Spectroscopy | Upfield shift of aromatic proton signals | Shielding effect experienced by protons positioned over the face of a neighboring aromatic ring. | rsc.org |

Table 2: Calculated π-π Stacking Interaction Energies for Aniline Dimers This table summarizes computational findings from quantum mechanical studies, illustrating the energetic favorability of π-π stacking between aniline molecules under different conformations. Data is derived from studies on aniline as a model for the functional group in 4-(3-(Trimethoxysilyl)propyl)aniline.

| Conformation (Dihedral Angle) | Phase | Calculated Interaction Energy (kcal/mol) | Implication | Reference |

| Eclipsed (0°) | Gas Phase | -16.0672 | Highly stable, indicating strong attraction and effective electron correlation. | researchgate.net |

| Staggered (120°) | Gas Phase | -14.8118 | A stable, energetically favorable conformation. | researchgate.net |

| Staggered (120°, -1.0 Å shift) | Gas Phase | -7.8020 | Represents the minimized energy for a horizontally shifted arrangement. | researchgate.net |

Interfacial Engineering and Surface Modification Applications

Enhancement of Adhesion at Organic-Inorganic Interfaces

The efficacy of 4-(3-(Trimethoxysilyl)propyl)aniline in promoting adhesion stems from its dual-reactivity, which is best explained by chemical bonding theory. hengdasilane.comsanjichem.com The mechanism can be understood as a multi-step process:

Hydrolysis: The trimethoxysilyl [-Si(OCH₃)₃] end of the molecule first undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups [-Si(OH)₃]. This can occur with ambient moisture or water present on the surface of the inorganic material. gelest.com

Condensation with Inorganic Surface: These silanol groups then react (condense) with the hydroxyl (-OH) groups present on the surface of inorganic materials like silica (B1680970), glass fibers, or metal oxides. This reaction forms stable, covalent oxane bonds (e.g., Si-O-Si or Si-O-Metal), effectively grafting the silane (B1218182) molecule onto the inorganic surface. gelest.comnih.gov

Interpenetration and Reaction with Organic Matrix: The other end of the molecule, the anilinopropyl group [-NH(C₆H₅)], extends away from the inorganic surface into the organic polymer matrix. This organic-philic tail can physically entangle with the polymer chains or, more significantly, form chemical bonds (covalent or hydrogen bonds) with the polymer matrix, especially in resins like epoxies or polyimides. nih.gov

This molecular bridge creates a robust and durable interphase region that facilitates stress transfer from the flexible polymer matrix to the rigid inorganic filler, thereby improving properties such as tensile strength, impact resistance, and moisture resistance of the composite material. iieta.orgncsu.edu

| Step | Reactants | Bonds Formed | Outcome |

|---|---|---|---|

| Hydrolysis | Trimethoxysilyl group + Water | Si-OH (Silanol) | Activation of the silane molecule |

| Condensation | Silanol group + Inorganic surface -OH | Si-O-Inorganic (Oxane bond) | Covalent attachment to inorganic substrate |

| Interfacial Bonding | Aniline (B41778) group + Polymer matrix | Covalent bonds, Hydrogen bonds, Entanglement | Strong linkage between the two phases |

Functionalization of Inorganic Substrates

TMSPA is widely used to chemically modify the surface of various inorganic materials. This functionalization changes the surface chemistry of the substrate, imparting new properties that are beneficial for a range of applications, from enhancing filler dispersion in polymers to creating specialized coatings. sigmaaldrich.com

Silica (SiO₂), in forms such as nanoparticles, fused silica, and glass fibers, is a common substrate for modification with TMSPA. sigmaaldrich.comresearchgate.net The native silica surface is rich in silanol (Si-OH) groups, making it highly reactive towards the trimethoxysilyl end of the TMSPA molecule. The modification process, often carried out in a solvent like ethanol (B145695) or toluene, results in a dense layer of anilinopropyl groups covalently attached to the silica surface. ajol.info

This functionalization is employed for several purposes:

Improved Dispersion: Bare silica nanoparticles tend to agglomerate in non-polar polymer matrices due to their hydrophilic nature. ajol.info Surface treatment with TMSPA renders the particles more organophilic, improving their dispersion and leading to more uniform composite materials. sigmaaldrich.commdpi.com

Introduction of New Functionality: The aniline group is electroactive and can be polymerized. By grafting TMSPA onto a silica surface, it becomes possible to subsequently form a layer of polyaniline, creating a silica-polyaniline hybrid material that is both electroactive and pH-sensitive. sigmaaldrich.comsigmaaldrich.com

Research has confirmed the effectiveness of this silanization process through various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), which shows the appearance of peaks corresponding to the organic functional groups on the silica surface. koreascience.kr

The utility of TMSPA extends beyond silica to a variety of other inorganic materials, including metal oxide nanoparticles.

Barium Titanate (BaTiO₃): BaTiO₃ nanoparticles are used in electronics for their high dielectric constant. mdpi.com To improve their compatibility with polymer matrices for the production of nanocomposites, their surfaces are often functionalized. researchgate.netresearchgate.net While many studies use other aminosilanes, the principle of reacting the silane with surface hydroxyl groups on the BaTiO₃ particles is directly applicable to TMSPA. mdpi.comresearchgate.net This surface treatment reduces particle aggregation and enhances the dielectric properties of the resulting composite. mdpi.com

Iron(II,III) oxide (Fe₃O₄): Magnetic nanoparticles like Fe₃O₄ are of great interest for biomedical applications such as targeted drug delivery. buketov.edu.kznih.gov Surface functionalization with silanes is a critical step to ensure their stability in physiological environments and to provide anchor points for attaching bioactive molecules. mdpi.comsemanticscholar.org The reaction involves grafting the silane onto the nanoparticle surface, which prevents agglomeration and introduces chemically active groups, such as the aniline group from TMSPA, for further conjugation. buketov.edu.kz

| Inorganic Substrate | Purpose of Modification | Resulting Property/Benefit |

|---|---|---|

| Silica (SiO₂) | Improve dispersion in polymers, add electroactivity | Enhanced mechanical properties of composites, creation of hybrid electroactive materials. sigmaaldrich.commdpi.com |

| Barium Titanate (BaTiO₃) | Enhance compatibility with polymer matrix | Improved particle dispersion, enhanced dielectric performance of nanocomposites. mdpi.comresearchgate.net |

| Iron(II,III) oxide (Fe₃O₄) | Stabilize nanoparticles, provide functional groups for bioconjugation | Prevents agglomeration, allows for attachment of therapeutic agents. buketov.edu.kzmdpi.com |

Tailoring Surface Properties

By forming a thin, covalently bonded layer on a substrate, TMSPA can fundamentally alter the surface properties of a material, most notably its interaction with liquids.

The wettability of a surface is governed by its surface energy. researchgate.net Inorganic materials like glass and metal oxides are typically hydrophilic (water-attracting) due to the presence of polar hydroxyl groups on their surface.

Treatment with 4-(3-(Trimethoxysilyl)propyl)aniline significantly alters this characteristic by replacing the high-energy, polar hydroxyl groups with a lower-energy, non-polar organic layer. sigmaaldrich.comsigmaaldrich.com The anilinopropyl group, with its aromatic ring and hydrocarbon chain, is inherently hydrophobic (water-repelling). researchgate.net As a result, surfaces modified with TMSPA exhibit increased hydrophobicity. sigmaaldrich.comsigmaaldrich.com This is demonstrated by an increase in the water contact angle on the treated surface; a higher contact angle signifies lower wettability and greater hydrophobicity. gelest.comnih.gov This ability to transform a hydrophilic surface into a hydrophobic one is valuable for applications such as creating water-repellent coatings, moisture barriers, and improving the compatibility of inorganic fillers with non-polar plastics. researchgate.net

Creation of Reactive Amine Sites for Further Functionalization

The immobilization of 4-(3-(Trimethoxysilyl)propyl)aniline onto a substrate results in a surface that is rich in reactive primary amine sites originating from the aniline moiety. This terminal amine group serves as a versatile chemical handle, enabling a wide array of subsequent covalent modifications. The ability to further functionalize these amine-terminated surfaces is pivotal for a multitude of applications, ranging from the development of advanced sensors and catalytic surfaces to the creation of biocompatible materials for medical devices. The reactivity of the aniline amine group allows for the attachment of a diverse range of molecules, thereby tailoring the surface properties to specific requirements.

Once the 4-(3-(Trimethoxysilyl)propyl)aniline is anchored to a surface, typically through the hydrolysis and condensation of its trimethoxysilyl group with surface hydroxyls, the exposed aniline groups are available for a variety of chemical transformations. These reactions leverage the nucleophilic character of the primary amine to form stable covalent bonds with a wide range of electrophilic reagents.

One of the most common strategies for the further functionalization of these amine-terminated surfaces is through amide coupling reactions . This involves the reaction of the surface-bound aniline with carboxylic acids, acyl chlorides, or activated esters to form robust amide bonds. This method is widely employed for the immobilization of biomolecules, such as proteins and peptides, which contain carboxylic acid groups. The formation of an amide linkage provides a stable and biocompatible connection, crucial for the development of biosensors and immunodiagnostic platforms.

Another significant functionalization pathway is through diazotization reactions . The primary aromatic amine of the aniline can be converted into a diazonium salt upon treatment with nitrous acid. These surface-bound diazonium salts are highly reactive intermediates that can subsequently undergo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form azo compounds. This approach is particularly useful for the development of colored surfaces and for the attachment of molecules that may not be amenable to other coupling chemistries.

Furthermore, the aniline-modified surface can be utilized for electrochemical polymerization . The aniline monomer units on the surface can be electrochemically oxidized to initiate the polymerization of other monomers, such as pyrrole, from the solution. This results in the growth of a conductive polymer film covalently attached to the substrate, a technique that is highly valuable in the fabrication of sensors and electronic devices.

The versatility of these reactive amine sites allows for a broad spectrum of surface engineering possibilities. The choice of the subsequent functionalization chemistry depends on the desired application and the specific molecule to be immobilized. The ability to precisely control the surface chemistry at a molecular level is a key advantage of using 4-(3-(Trimethoxysilyl)propyl)aniline in interfacial engineering.

| Functionalization Reaction | Reagent/Initiator | Resulting Linkage/Structure | Key Application Areas |

| Amide Coupling | Carboxylic Acids, Acyl Chlorides, Activated Esters | Amide Bond (-NH-CO-) | Biomolecule immobilization, Biosensors, Biocompatible coatings |

| Diazotization & Azo Coupling | Nitrous Acid (for diazotization), Electron-rich aromatics (for coupling) | Azo Bond (-N=N-) | Dye synthesis, Molecular electronics, Sensor development |

| Electrochemical Polymerization | Electrochemical potential, Monomers (e.g., pyrrole) | Conductive Polymer Film | Conductive coatings, Sensors, Actuators |

Application in Advanced Materials and Composites

Polymer Composites and Nanocomposites

The incorporation of inorganic fillers, such as silica (B1680970), into rubber matrices is a common strategy to enhance their mechanical properties. However, the inherent incompatibility between the hydrophilic silica and the hydrophobic rubber often leads to poor filler dispersion and weak interfacial adhesion, limiting the reinforcing effect. 4-(3-(Trimethoxysilyl)propyl)aniline is utilized to address this challenge by modifying the surface of the silica particles.

The trimethoxysilyl group of the aniline (B41778) compound can react with the silanol (B1196071) groups on the silica surface, forming stable covalent bonds. This surface modification alters the surface energy of the silica, making it more compatible with the rubber matrix. Research on natural rubber (NR) composites has demonstrated that the modification of silica particles with N-[3-(trimethoxysilyl)propyl]aniline leads to a better dispersion of the filler within the rubber matrix. This improved dispersion and the enhanced interaction between the modified silica and the rubber result in significant improvements in the mechanical properties of the composites.

A study on N-[3-(trimethoxysilyl)propyl]aniline-modified silica in natural rubber composites reported notable enhancements in several key mechanical properties, as detailed in the table below.

| Mechanical Property | Value |

|---|---|

| Modulus at 300% elongation | 2.9 ± 0.02 MPa |

| Hardness | 52.5 ± 0.2 Shore A |

| Abrasion resistance | 241 ± 8 mm³ |

| Compression set | 20.2 ± 0.6% |

These improvements are attributed to the enhanced rubber-filler interaction, which allows for more effective stress transfer from the rubber matrix to the reinforcing silica particles. Furthermore, the presence of the aniline group can also contribute to the antidegradation properties of the rubber composite.

Natural fibers like flax and hemp are increasingly used as environmentally friendly reinforcements in polymer composites. However, their hydrophilic nature poses a challenge to achieving strong interfacial adhesion with hydrophobic polymer matrices. 4-(3-(Trimethoxysilyl)propyl)aniline is employed as a silane (B1218182) coupling agent to modify the surface of these natural fibers, thereby improving their compatibility with the polymer matrix.

The trimethoxysilyl end of the molecule can form covalent bonds with the hydroxyl groups present on the surface of the cellulose-based fibers. The aniline end of the molecule can then interact with the polymer matrix, creating a chemical bridge at the interface. This enhanced interfacial adhesion is crucial for the effective transfer of stress from the matrix to the fibers, which is essential for achieving good mechanical performance in the composite.

In a study on flax fiber reinforced polystyrene composites, N-[3-(Trimethoxysilyl)propyl]aniline (PAPS) was used to modify the flax fibers. psgitech.ac.in It was observed that while the aniline group has a UV-absorbing capability that can slow down interfacial degradation, the incompatibility of the aniline group with the polystyrene matrix led to a weak initial interfacial adhesion. psgitech.ac.in This highlights the importance of selecting a silane coupling agent with functional groups that are compatible with the specific polymer matrix being used.

For hemp fibers, various surface treatments, including the use of silane coupling agents, are explored to improve the interfacial bonding with polymer matrices. mdpi.com The goal of these treatments is to reduce the hydrophilicity of the fibers and introduce functional groups that can form strong bonds with the polymer, ultimately enhancing the mechanical properties and durability of the resulting composites. mdpi.com

The effective dispersion of inorganic fillers is paramount to achieving the desired properties in polymer nanocomposites. Agglomeration of filler particles can act as stress concentration points, leading to premature failure of the material. 4-(3-(Trimethoxysilyl)propyl)aniline plays a significant role in improving the dispersion of fillers like silica in a polymer matrix.

By functionalizing the surface of the silica particles, the trimethoxysilyl group of the aniline compound chemically bonds to the filler. This surface modification reduces the strong filler-filler interactions that lead to agglomeration. The aniline part of the molecule, extending from the silica surface, provides better compatibility with the surrounding polymer matrix, further aiding in the uniform distribution of the filler particles throughout the composite.

Research has shown that modifying silica particles with N-[3-(trimethoxysilyl)propyl]aniline improves their dispersion in a natural rubber matrix, which is a key factor in the observed enhancement of the composite's mechanical properties. nih.gov The improved dispersion leads to a more homogeneous material with a larger effective surface area of the filler available for interaction with the polymer matrix, thus maximizing the reinforcement effect.

Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are a class of materials that combine the properties of both organic and inorganic components at the molecular or nanometer scale. 4-(3-(Trimethoxysilyl)propyl)aniline is a valuable precursor in the synthesis of these materials due to its ability to form covalent bonds with both organic and inorganic networks.

The synthesis of organic-inorganic hybrid materials often involves the sol-gel process, where the trimethoxysilyl groups of 4-(3-(Trimethoxysilyl)propyl)aniline undergo hydrolysis and condensation reactions to form a stable inorganic silica network (Si-O-Si). Simultaneously, the aniline group can be polymerized or reacted with other organic monomers to create an interpenetrating organic polymer network.

This approach allows for the creation of hybrid materials with a wide range of properties that can be tailored by controlling the ratio of the organic and inorganic components, as well as the reaction conditions. The resulting hybrid architectures can exhibit a combination of properties such as the flexibility and processability of polymers along with the thermal stability and mechanical strength of inorganic glasses.

The characterization of these hybrid materials typically involves a suite of analytical techniques to probe their structure and properties. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the formation of the siloxane network and the presence of the organic functional groups. mdpi.com Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the silicon and carbon atoms, offering insights into the degree of condensation of the silica network and the nature of the organic-inorganic interface. mdpi.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and phase distribution within the hybrid material. mdpi.com

4-(3-(Trimethoxysilyl)propyl)aniline is instrumental in the development of core-shell particles, particularly those with a silica (SiO2) core and a polyaniline (PANI) shell. These materials are of interest for a variety of applications, including conductive coatings, sensors, and catalysis.

The synthesis of SiO2/PANI core-shell particles can be achieved by first using 4-(3-(Trimethoxysilyl)propyl)aniline to functionalize the surface of silica nanoparticles. The trimethoxysilyl groups of the aniline compound react with the surface of the silica particles, creating a layer of aniline groups covalently attached to the core. These surface-bound aniline groups then act as initiation sites for the in-situ polymerization of aniline monomer, leading to the growth of a uniform polyaniline shell around the silica core.

A study has demonstrated the preparation of polyaniline hollow spheres where N-[3-(trimethoxysilyl) propyl]aniline (PAPTMS) was used as a precursor to create aniline-modified silica microparticles. nih.gov These functionalized particles then served as seeds for the chemical oxidative polymerization of aniline to form SiO2@PANI core-shell microcapsules. nih.gov The silica core could subsequently be removed by etching with hydrofluoric acid to yield hollow polyaniline spheres with a tunable shell thickness. nih.gov

The formation and structure of these core-shell particles are typically confirmed through characterization techniques such as FTIR and NMR spectroscopy to verify the chemical composition, and electron microscopy (SEM and TEM) to visualize the core-shell morphology. nih.gov

Specialized Composite Applications

The unique bifunctional nature of 4-(3-(Trimethoxysilyl)propyl)aniline, combining an aniline group with a hydrolyzable trimethoxysilyl group, makes it a valuable component in the formulation of advanced composite materials. Its ability to chemically bond with both inorganic and organic materials allows for significant improvements in the interfacial properties of composites, leading to enhanced performance in a variety of specialized applications.

Adhesives and Sealants

In the field of adhesives and sealants, 4-(3-(Trimethoxysilyl)propyl)aniline functions as a crucial adhesion promoter and coupling agent. Its primary role is to enhance the bond between an inorganic substrate (such as glass, metal, or silica-based fillers) and the organic polymer matrix of the adhesive or sealant. nih.gov

The mechanism of action involves a dual chemical reaction. The trimethoxysilyl end of the molecule undergoes hydrolysis in the presence of moisture, converting the methoxy (B1213986) groups into reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable, covalent oxane bonds (e.g., Si-O-Si, Si-O-Al). Simultaneously, the aniline functional group at the other end of the propyl chain is available to react and entangle with the polymer resin of the adhesive, such as epoxy, urethane, or acrylic systems.

This molecular bridge between the inorganic and organic phases provides a durable, water-resistant bond at the interface, which is critical for the long-term performance and reliability of adhesives and sealants, particularly in harsh environmental conditions. nih.gov The improved interfacial adhesion leads to significant enhancements in the mechanical properties of the final product, including peel strength, lap shear strength, and resistance to moisture and chemical attack.

Table 1: Role of 4-(3-(Trimethoxysilyl)propyl)aniline in Adhesive Formulations

| Component | Example Material | Function | Role of 4-(3-(Trimethoxysilyl)propyl)aniline |

| Polymer Matrix | Epoxy, Polyurethane, Acrylic | Provides bulk mechanical and adhesive properties. | Reacts with the polymer backbone via its aniline group, ensuring strong covalent linkage to the matrix. |

| Inorganic Filler/Substrate | Glass, Aluminum, Steel, Silica | Provides reinforcement, modifies rheology, or acts as the bonding surface. | Bonds to the inorganic surface via its trimethoxysilyl group, forming a robust interfacial layer. |

| Coupling Agent | 4-(3-(Trimethoxysilyl)propyl)aniline | Creates a molecular bridge between the organic matrix and inorganic components. | Enhances wet adhesion, improves mechanical strength, and increases durability and chemical resistance. sisib.com |

Membranes for Enhanced Diffusion (e.g., Water Vapor)

The application of 4-(3-(Trimethoxysilyl)propyl)aniline in membranes is an area of interest for improving separation processes, including the diffusion of gases and vapors. While direct studies focusing solely on this compound for water vapor diffusion are specific, its functional components—an amine-terminated silane and an aniline group—are relevant to the fabrication of advanced mixed matrix membranes (MMMs).

In MMMs, inorganic filler particles are dispersed within a polymer matrix to enhance the membrane's separation performance. A significant challenge in developing effective MMMs is ensuring a defect-free interface between the polymer and the filler particles. nih.gov Poor adhesion can lead to non-selective voids that compromise the membrane's selectivity.

Furthermore, polyaniline and its derivatives are known for their use in fabricating membranes for gas separation and pervaporation due to their chemical stability and unique molecular structure. researchgate.net As a derivative of polyaniline, 4-(3-(Trimethysilyl)propyl)aniline could be used to create hybrid organic-inorganic membranes with tailored diffusion properties.

Table 2: Conceptual Role of 4-(3-(Trimethoxysilyl)propyl)aniline in Mixed Matrix Membranes

| Membrane Component | Material Type | Function in Membrane | Potential Contribution of 4-(3-(Trimethoxysilyl)propyl)aniline |

| Polymer Matrix | e.g., Polyimide, Polysulfone | Provides the primary structure and selective layer for separation. | The aniline group can form hydrogen bonds or other interactions with the polymer, improving compatibility. |

| Inorganic Filler | e.g., Silica, Zeolites | Enhances selectivity and/or permeability of the membrane. | The trimethoxysilyl group covalently bonds to the filler surface, ensuring good integration. |

| Interfacial Region | Polymer-Filler Interface | Critical region that dictates overall membrane performance and selectivity. | Acts as a coupling agent to eliminate interfacial voids and create a seamless transition between phases. nih.gov |

Electrorheological and Magnetorheological Materials

Electrorheological (ER) and magnetorheological (MR) fluids are smart materials that exhibit a rapid and reversible change in their viscosity and rheological properties upon the application of an external electric or magnetic field, respectively. Materials that can respond to both stimuli are known as dual-response or E/MR materials.

Polyaniline (PAn) and its derivatives are key components in the formulation of ER fluids due to their tunable electrical conductivity and environmental stability. gelest.com N-(3-(Trimethoxysilyl)propyl)aniline is an organoalkoxysilane derivative of polyaniline that can be used to impart ER properties to composite particles.

A common approach for creating dual-response E/MR fluids is to use a core-shell particle structure. In this design, a magnetic material serves as the core, and a conductive polymer acts as the shell. For instance, magnetic zinc ferrite (B1171679) (ZnFe₂O₄) core particles can be coated with a shell of a polyaniline derivative, such as poly(N-methyl aniline). sisib.commdpi.com The magnetic core provides the MR response, while the conductive polymer shell is responsible for the ER effect.

When an electric field is applied, the conductive shells of the dispersed particles become polarized, leading to dipole-dipole interactions that cause the particles to form chain-like structures aligned with the field. This structuring impedes the fluid's flow, dramatically increasing its viscosity. The silane functionality of 4-(3-(Trimethoxysilyl)propyl)aniline can be used to facilitate the coating process onto inorganic cores or to create hybrid silica-polyaniline particles for ER applications.

Table 3: Properties of Core-Shell Particles for Dual-Response E/MR Fluids

| Property | Core | Shell | Composite Particle |

| Material | Zinc Ferrite (ZnFe₂O₄) | Poly(N-methyl aniline) (PMA) | ZnFe₂O₄/PMA |

| Function | Provides magnetorheological (MR) response. | Provides electrorheological (ER) response. | Exhibits dual ER and MR characteristics. |

| Average Particle Size | ~394 nm | N/A (coating) | ~428 nm |

| Density | ~4.8 g/cm³ | N/A | ~2.1 g/cm³ |

| Electrical Conductivity | Insulating | 4.37 × 10⁻⁷ S/cm (de-doped) | Conductive Shell |

| Data derived from studies on similar polyaniline-coated magnetic particles. mdpi.com |

Functionalization of Porous Materials for Adsorption and Catalysis

Amino-Functionalized Mesoporous Silica (B1680970) Materials (e.g., MCM-41, SBA-15)

Mesoporous silica materials such as MCM-41 and SBA-15 are highly valued for their large surface areas, uniform pore structures, and high pore volumes. nih.govresearchgate.net Functionalizing these materials with amino-containing organosilanes is a common method to introduce basic sites and enhance their performance in various applications. mdpi.com The process is typically carried out via a post-synthesis grafting method, where the calcined silica material is refluxed with a solution of the aminosilane (B1250345) (like 3-aminopropyltriethoxysilane, a related compound) in a solvent such as ethanol (B145695) or toluene. scielo.br

Research has shown that SBA-15, with its larger pore sizes and thicker walls compared to MCM-41, often demonstrates a better ability for amine grafting. nih.govmdpi.com The functionalization introduces nitrogen-containing groups onto the surface, which is verifiable through elemental analysis and spectroscopy. scielo.br

| Material | Surface Area (SBET) (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) | Reference |

|---|---|---|---|---|

| MCM-41 (Parent) | 1070 | 0.98 | 3.0 | scielo.br |

| AMCM-41 (Functionalized) | 665 | 0.65 | 2.6 | scielo.br |

| SBA-15 (Parent) | 713 | 0.69 | 7.5 | scielo.br |

| ASBA-15 (Functionalized) | 465 | 0.45 | 7.2 | scielo.br |

Selective Adsorption of Metal Ions from Aqueous Solutions

The aniline (B41778) groups introduced onto mesoporous silica surfaces via functionalization with 4-(3-(Trimethoxysilyl)propyl)aniline serve as effective binding sites for the selective removal of heavy metal ions from aqueous solutions. The amine functionalities can chelate with metal ions, making these materials promising adsorbents for environmental remediation. mdpi.com

Studies have demonstrated the successful application of N-propyl aniline-functionalized MCM-41 for the adsorption of toxic metal ions such as arsenate (As(V)), lead (Pb(II)), and mercury (Hg(II)). semanticscholar.org The adsorption capacity is influenced by factors such as the pH of the solution and the initial concentration of the metal ions. The functionalized material exhibits different maximum adsorption capacities for various metals, highlighting its potential for selective separation. semanticscholar.org For example, research has shown that the adsorption of these ions is pH-dependent, with optimal removal occurring at specific pH values for each metal. semanticscholar.org

The presence of amine groups on the surface provides a high affinity for heavy metals, leading to rapid adsorption rates. semanticscholar.org This makes aniline-functionalized silica a superior alternative to conventional adsorbents like activated carbon or unmodified zeolites, which often suffer from lower adsorption capacities and weaker interactions with metal ions. semanticscholar.org

| Metal Ion | Maximum Adsorption Capacity (mmol/g) | Optimal pH | Reference |

|---|---|---|---|

| Arsenate (As(V)) | 0.85 | 4.2 | semanticscholar.org |

| Lead (Pb(II)) | 0.78 | 5.8 | semanticscholar.org |

| Mercury (Hg(II)) | 0.92 | 3.5 | semanticscholar.org |

Development of Aniline-Functionalized Zeolites as Catalysts

Zeolites are crystalline aluminosilicates with well-defined microporous structures that are widely used as catalysts in the chemical industry. researchgate.net Functionalizing zeolites with organic molecules like aniline derivatives can create novel catalytic materials with enhanced properties. The synthesis of such materials typically involves grafting an aminosilane, such as 3-aminopropyl trimethoxysilane (B1233946), onto the zeolite surface, which can then be further modified. researchgate.netmdpi.com

The development of aniline-functionalized zeolites is of interest for acid-catalyzed reactions. For instance, the synthesis of methylenedianiline from aniline and formaldehyde (B43269) is a key industrial process catalyzed by solid acids, where zeolites with large pore structures like FAU and BEA types show activity. researchgate.net Modifying zeolites with aniline-type functionalities could potentially create catalysts with tailored active sites for such condensation reactions. Furthermore, Ce-exchanged Y zeolites have demonstrated activity for the alkylation of aniline with alcohols, indicating the potential for N-propyl aniline synthesis directly on a zeolite catalyst. researchgate.net

The functionalization process must be carefully controlled to ensure the zeolite's crystalline framework is not destroyed. researchgate.net Characterization techniques confirm that the morphology of the zeolite can be maintained after functionalization with aminosilanes. researchgate.net While the primary application of these modified zeolites has often been in adsorption, their potential as shape-selective catalysts for reactions involving aniline is an active area of research. researchgate.netmdpi.com

Adsorption of Nitrates from Contaminated Water

Elevated nitrate (B79036) levels in water sources, primarily from agricultural runoff and industrial waste, pose a significant environmental and health risk. etsu.edu Amino-modified porous materials have emerged as effective adsorbents for nitrate removal due to their high surface area and the presence of functional groups that can be tailored for anion binding. etsu.edu

Research has specifically demonstrated the use of N-[3-(trimethoxysilyl)propyl]aniline grafted onto silica gel surfaces for the adsorption of nitrates from contaminated water. etsu.edu In this application, the grafted amino groups are acidified to form ammonium (B1175870) moieties. These positively charged sites then effectively bind the negatively charged nitrate ions (NO₃⁻) through electrostatic interactions. Batch adsorption tests have confirmed the high nitrate adsorption capacities of these materials. etsu.edu

The efficiency of nitrate removal is influenced by factors such as temperature, with optimal adsorption often occurring at ambient temperatures. etsu.edu The development of these functionalized adsorbents represents a promising and effective method for water remediation, offering advantages such as low energy requirements and simplicity compared to other technologies like reverse osmosis or ion exchange. etsu.edu

Carbon Dioxide Adsorption Applications

The capture and storage of carbon dioxide (CO₂) is a critical strategy for mitigating climate change. Amine-functionalized solid sorbents, particularly those based on mesoporous silica like SBA-15, are highly promising for post-combustion CO₂ capture due to their high selectivity and stability. mdpi.comscipedia.comresearchgate.net The functionalization introduces amine groups that can chemically react with CO₂, typically forming carbamates.

While specific studies on 4-(3-(Trimethoxysilyl)propyl)aniline are part of the broader research into aminosilanes, extensive work has been done on similar compounds like N-(3-trimethoxysilylpropyl)diethylenetriamine (DAEAPTS) grafted onto SBA-15. scipedia.comresearchgate.net These materials exhibit significant CO₂ capture capacities, with optimal performance often observed at elevated temperatures (e.g., 75°C) which are relevant to flue gas conditions. scipedia.comresearchgate.net

The adsorption and desorption kinetics are crucial for practical applications. Amine-grafted SBA-15 has shown rapid adsorption, reaching 75% of its total capacity within minutes. scipedia.comresearchgate.net These sorbents also demonstrate good reversibility and stability over multiple adsorption-desorption cycles, which is essential for their economic viability. scipedia.comresearchgate.net The presence of moisture, often found in flue gas, can even enhance the adsorption kinetics. scipedia.comresearchgate.net Functionalized zeolites are also being explored for CO₂/CH₄ separation, where the amino groups improve both permeability and selectivity. mdpi.com

| Adsorbent | Amine Loading | CO₂ Capture Capacity (mmol/g) | Test Conditions | Reference |

|---|---|---|---|---|

| DAEAPTS-grafted SBA-15 | 40 wt% | 2.3 | 8.2% CO₂/N₂, 75°C | researchgate.net |

| APTES-functionalized ASBA-15 | Not specified | 1.8 | Ambient pressure, room temp. | scielo.br |

| APTES-functionalized AMCM-41 | Not specified | 1.0 | Ambient pressure, room temp. | scielo.br |

Advanced Characterization Techniques for Aniline Functionalized Organosilanes and Their Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-(3-(Trimethoxysilyl)propyl)aniline. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its constituent functional groups and their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-(3-(Trimethoxysilyl)propyl)aniline, offering precise information about the hydrogen, carbon, and silicon atomic environments.

¹H NMR: The proton NMR spectrum provides a quantitative map of the different types of protons in the molecule. The aromatic protons on the aniline (B41778) ring typically appear as multiplets in the downfield region (δ 6.5-7.2 ppm). The protons of the propyl chain exhibit characteristic signals, including a triplet for the methylene group adjacent to the nitrogen, a multiplet for the central methylene group, and a triplet for the methylene group bonded to the silicon atom. The nine protons of the three methoxy (B1213986) groups (Si-OCH₃) produce a distinct singlet in the upfield region (around δ 3.5 ppm).

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The aromatic carbons of the aniline ring show multiple signals in the δ 110-150 ppm range. The carbons of the propyl linker and the methoxy groups have characteristic shifts in the aliphatic region of the spectrum.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilanes. For the monomeric 4-(3-(Trimethoxysilyl)propyl)aniline, a single resonance is expected in the range of δ -40 to -50 ppm, which is characteristic for a T⁰ species (a silicon atom with three alkoxy substituents and one bond to carbon). researchgate.net Upon hydrolysis and condensation, this signal shifts to reflect the formation of siloxane (Si-O-Si) bonds, corresponding to T¹, T², and T³ structures. unige.chrsc.orgresearchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | 6.5 - 7.2 |

| Propyl Chain (-CH₂-CH₂-CH₂-) | 0.6 - 3.2 | |

| Amine (-NH-) | ~3.6 (broad) | |

| Methoxy (-OCH₃) | ~3.5 | |

| ¹³C | Aromatic (C₆H₅) | 112 - 149 |

| Propyl Chain (-CH₂-CH₂-CH₂-) | 10 - 45 | |

| Methoxy (-OCH₃) | ~50 | |

| ²⁹Si | Trimethoxysilyl (T⁰) | -40 to -50 |

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in 4-(3-(Trimethoxysilyl)propyl)aniline by measuring the absorption of infrared radiation. The resulting spectrum displays a unique pattern of absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include the N-H stretching vibration of the secondary amine, C-H stretching vibrations from both the aromatic ring and the aliphatic propyl chain, and the prominent C=C stretching bands of the benzene ring. Crucially, the presence of the trimethoxysilyl group is confirmed by strong Si-O-C and Si-O stretching vibrations. The absence of a broad O-H band around 3200-3600 cm⁻¹ confirms the unhydrolyzed state of the methoxy groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3300 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | Aliphatic (Propyl Chain) |

| 1600, 1500 | C=C Stretch (in-ring) | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 1190, 1080 | Si-O-C Stretch | Trimethoxysilyl |

| ~820 | Si-O Stretch | Trimethoxysilyl |

UV-Visible spectroscopy measures the electronic transitions within a molecule. For 4-(3-(Trimethoxysilyl)propyl)aniline, the spectrum is dominated by the chromophore of the aniline group. The benzene ring and the nitrogen lone pair electrons give rise to characteristic absorption bands in the ultraviolet region. Typically, aniline and its derivatives exhibit two primary absorption bands: a strong peak corresponding to a π → π* transition and a weaker, longer-wavelength peak from an n → π* transition, associated with the non-bonding electrons on the nitrogen atom. A study of N-[3-(Trimethoxysilyl)propyl]aniline shows a distinct absorption maximum around 245 nm and a secondary shoulder peak at approximately 290 nm. unige.ch

| Approximate λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~245 | π → π | Aniline Ring |

| ~290 | n → π | Aniline Ring (N-atom lone pair) |

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly sensitive to non-polar bonds. For 4-(3-(Trimethoxysilyl)propyl)aniline, characteristic Raman signals arise from the aromatic ring, including the strong ring-breathing mode. The aliphatic C-H bonds of the propyl chain and the Si-C bond also produce distinct Raman peaks. This technique is highly effective for studying the hydrolysis and condensation reactions of the silane (B1218182), as changes in the Si-O-CH₃ and the formation of Si-O-Si bands can be monitored. researchgate.netnih.gov

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Aromatic Ring |

| 2950 - 2850 | Aliphatic C-H Stretch | Propyl Chain & Methoxy |

| ~1600 | Aromatic Ring C=C Stretch | Aromatic Ring |

| ~1000 | Aromatic Ring Breathing | Aromatic Ring |

| ~620 | Si-O-C Vibration | Trimethoxysilyl |

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of its elemental formula (C₁₂H₂₁NO₃Si).

The molecular weight of 4-(3-(Trimethoxysilyl)propyl)aniline is 255.39 g/mol . The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) include alpha-cleavage adjacent to the nitrogen atom and the loss of groups from the silyl (B83357) moiety. libretexts.orgmiamioh.edu

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 255 | [M]⁺ | Molecular Ion |

| 224 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 164 | [C₆H₅NH(CH₂)₃]⁺ | Cleavage of the C-Si bond |

| 106 | [C₆H₅NHCH₂]⁺ | Alpha-cleavage next to nitrogen |

| 93 | [C₆H₅NH₂]⁺ | Aniline ion |

Morphological and Surface Characterization

When 4-(3-(Trimethoxysilyl)propyl)aniline is used to functionalize a substrate, a different set of characterization techniques is required to analyze the resulting surface. These methods provide information on the topography, elemental composition, and chemical nature of the deposited organosilane layer.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material. For a surface modified with 4-(3-(Trimethoxysilyl)propyl)aniline, XPS survey scans would confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Silicon (Si). High-resolution scans of the N 1s, Si 2p, and C 1s regions can confirm the covalent attachment of the silane and distinguish between different chemical states, such as the amine nitrogen and the silicon in the siloxane network. mdpi.comd-nb.info

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale. It can reveal the quality of the silane layer, such as its smoothness, uniformity, and the presence of aggregates or islands. longdom.orgnih.gov By comparing the surface before and after functionalization, AFM provides direct evidence of the deposition and can be used to measure the thickness of the silane film.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology over a larger area than AFM. It is useful for identifying defects, cracks, or large-scale inhomogeneities in the organosilane coating. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon and nitrogen from the silane across the substrate. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. In the context of aniline-functionalized organosilanes, SEM is employed to observe the changes in the surface texture of a substrate after modification. The electron beam of the microscope scans the surface, and the resulting interactions are detected to create an image.

Research on various substrates, including glass, silicon wafers, and metal oxides, has shown that the morphology of the deposited organosilane layer is highly dependent on the reaction conditions, such as the concentration of the silane solution, the reaction time, and the curing temperature. In general, a well-formed layer of an aniline-functionalized organosilane will appear as a smooth and continuous coating in SEM images, indicating successful surface modification. The presence of cracks or islands would suggest an incomplete or poorly adhered film.

Table 1: Representative SEM Observations of Silane-Modified Surfaces

| Substrate Material | Silane Treatment | Observed Surface Morphology |

| Silicon Wafer | Untreated | Smooth, featureless surface |

| Silicon Wafer | After 4-(3-(Trimethoxysilyl)propyl)aniline treatment | Formation of a uniform, smooth silane layer with occasional small aggregates |

| Glass Slide | Untreated | Generally smooth with minor surface imperfections |

| Glass Slide | After 4-(3-(Trimethoxysilyl)propyl)aniline treatment | A continuous and homogeneous coating, leading to a reduction in surface irregularities |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is particularly useful for characterizing the internal structure of materials and the morphology of nanoparticles. When 4-(3-(Trimethoxysilyl)propyl)aniline is used to functionalize nanoparticles, TEM can provide direct visual evidence of the resulting core-shell structure.

In a typical application, nanoparticles such as silica (B1680970) or gold are coated with the aniline-functionalized organosilane. TEM images can then be used to measure the thickness of the organosilane shell around the nanoparticle core. This is crucial for applications where the shell thickness determines the particle's reactivity or its interaction with a surrounding matrix. Furthermore, TEM can reveal whether the nanoparticles have aggregated during the functionalization process.

Studies involving the functionalization of silica nanoparticles with similar amino-functionalized silanes have demonstrated the ability of TEM to visualize the formation of a distinct organic layer on the nanoparticle surface. The contrast between the inorganic core and the organic shell in TEM images allows for precise measurement of the shell's dimensions.

Table 2: TEM Analysis of Nanoparticles Functionalized with Aniline-Terminated Silanes

| Nanoparticle Core | Functionalization | TEM Observation | Shell Thickness (nm) |

| Silica (SiO₂) | Unfunctionalized | Spherical particles with a smooth surface | N/A |

| Silica (SiO₂) | With 4-(3-(Trimethoxysilyl)propyl)aniline | Core-shell structure with a visible organic layer | 2-5 |

| Gold (Au) | Unfunctionalized | High-contrast, spherical nanoparticles | N/A |

| Gold (Au) | With 4-(3-(Trimethoxysilyl)propyl)aniline | A distinct, lower-contrast shell surrounding the gold core | 1-3 |

Water Contact Angle Measurements

Water contact angle measurements are a straightforward and effective method for determining the hydrophobicity or hydrophilicity of a surface. The contact angle is the angle at which a liquid droplet interfaces with a solid surface. A high contact angle indicates a hydrophobic (water-repellent) surface, while a low contact angle suggests a hydrophilic (water-attracting) surface.

The modification of a surface with 4-(3-(Trimethoxysilyl)propyl)aniline typically leads to an increase in the water contact angle. This is because the aniline and propyl groups in the organosilane are less polar than the hydroxyl groups often present on the surface of untreated substrates like glass or silica. The trimethoxysilyl group of the molecule reacts with the surface hydroxyls, covalently bonding the organosilane to the substrate and presenting the more hydrophobic aniline-propyl tail to the environment.

Research has consistently shown that silanization of various surfaces increases their hydrophobicity. The extent of this increase depends on the specific silane used and the density of the resulting monolayer. For aniline-functionalized silanes, the presence of the aromatic aniline group contributes to the hydrophobic character of the modified surface.

Table 3: Water Contact Angle Data for Surfaces Before and After Silanization

| Surface | Treatment | Water Contact Angle (°) | Surface Character |

| Glass | Untreated | 20-30 | Hydrophilic |

| Glass | After 4-(3-(Trimethoxysilyl)propyl)aniline treatment | 70-80 | More Hydrophobic |

| Silicon Wafer | Untreated | 30-40 | Hydrophilic |

| Silicon Wafer | After 4-(3-(Trimethoxysilyl)propyl)aniline treatment | 75-85 | More Hydrophobic |

Porosimetry and Dynamic Light Scattering

Porosimetry and Dynamic Light Scattering (DLS) are techniques used to characterize the porous structure of materials and the size distribution of particles in a suspension, respectively.

Porosimetry , often conducted using gas adsorption (e.g., nitrogen), measures the pore size, pore volume, and surface area of porous materials. When a porous material, such as mesoporous silica, is functionalized with 4-(3-(Trimethoxysilyl)propyl)aniline, the organosilane molecules can coat the internal pore surfaces. This functionalization can lead to a reduction in the pore diameter and pore volume, as well as a decrease in the specific surface area. These changes, quantifiable by porosimetry, are important indicators of the extent and uniformity of the surface modification within the porous network.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in a suspension. It works by measuring the intensity fluctuations of scattered light caused by the Brownian motion of the particles. When nanoparticles are functionalized with 4-(3-(Trimethoxysilyl)propyl)aniline, DLS can be used to monitor the increase in the hydrodynamic radius of the particles. This increase corresponds to the thickness of the grafted silane layer. DLS is also a valuable tool for assessing the colloidal stability of the functionalized nanoparticles, as any significant aggregation will be readily detected as a large increase in the apparent particle size.

Table 4: DLS Data for Silica Nanoparticles Before and After Functionalization with an Aniline-Terminated Silane

| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Unfunctionalized Silica Nanoparticles | 100 | 0.15 | -35 |

| Functionalized Silica Nanoparticles | 110 | 0.18 | -20 |

Computational and Theoretical Studies on Aniline Functionalized Organosilanes

Molecular Dynamics Simulations for Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. osti.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of materials at the atomic scale. mdpi.com In the context of 4-(3-(Trimethoxysilyl)propyl)aniline, MD simulations are particularly valuable for understanding its behavior at interfaces, such as on the surface of inorganic substrates. mdpi.com

MD simulations can be employed to investigate several key interfacial phenomena:

Adsorption and Orientation: Simulations can predict how individual molecules of 4-(3-(Trimethoxysilyl)propyl)aniline adsorb onto a surface and the preferred orientation they adopt. This includes the distance of the molecule from the surface and the angle of its different functional groups (aniline, propyl chain, and trimethoxysilyl group) relative to the surface plane.

Interfacial Structure and Density: By simulating a large number of molecules, MD can reveal how they pack together at the interface, forming a self-assembled monolayer (SAM). This provides insights into the density profile of the film, its thickness, and the degree of ordering. osti.gov

Diffusion and Dynamics: MD simulations can track the movement of molecules over time, allowing for the calculation of diffusion coefficients both parallel and perpendicular to the surface. This information is crucial for understanding the mobility of the silane (B1218182) molecules within the interfacial layer. mdpi.com

Solvent Effects: The influence of different solvents on the interfacial behavior of 4-(3-(Trimethoxysilyl)propyl)aniline can be studied by including solvent molecules in the simulation box. This can reveal how the solvent affects adsorption, orientation, and self-assembly. pnnl.gov

Interaction Energies: A key output of MD simulations is the calculation of interaction energies between the silane molecules and the substrate, as well as between the silane molecules themselves. These energies provide a quantitative measure of the strength of adsorption and the cohesion of the organic film. mdpi.com

Table 1: Representative Data from Molecular Dynamics Simulations of Organosilanes at an Interface

| Property | Description | Typical Value Range |

| Adsorption Energy | The energy released when a single silane molecule adsorbs onto the substrate. | -50 to -200 kJ/mol |

| Tilt Angle | The average angle of the alkyl chain of the silane with respect to the surface normal. | 20° - 40° |

| Surface Coverage | The fraction of the substrate surface covered by the silane molecules. | 0.7 - 0.95 |

| Diffusion Coefficient | The rate of lateral movement of the silane molecules on the surface. | 10⁻⁹ - 10⁻⁷ cm²/s |

Density Functional Theory (DFT) for Ground-State Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. mdpi.com DFT is a powerful tool for calculating the ground-state properties of molecules like 4-(3-(Trimethoxysilyl)propyl)aniline with high accuracy. researchgate.net

Key ground-state properties that can be determined using DFT include:

Optimized Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles. mdpi.com

Electronic Properties: DFT can be used to calculate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment. The MEP map, for instance, can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites. researchgate.net

Vibrational Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. researchgate.net

Frontier Molecular Orbitals: DFT provides information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are important indicators of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Table 2: Calculated Ground-State Properties of an Aniline (B41778) Derivative using DFT

| Property | Calculated Value |

| HOMO Energy | -7.273 eV |

| LUMO Energy | -3.169 eV |

| HOMO-LUMO Gap | 4.104 eV |

| Dipole Moment | 13.5028 D |

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that allows for the study of the properties of molecules in their excited electronic states. nih.gov It is a widely used method for calculating the electronic absorption spectra of molecules. cnr.it For 4-(3-(Trimethoxysilyl)propyl)aniline, TDDFT can provide insights into how the molecule interacts with light.

Applications of TDDFT for studying electronic excitations include:

Excitation Energies and Wavelengths: TDDFT can accurately predict the energies required to promote an electron from a lower energy orbital to a higher energy orbital. These excitation energies correspond to the wavelengths of light that the molecule will absorb, which can be compared with experimental UV-Vis spectra. ijcce.ac.ir

Oscillator Strengths: In addition to the excitation energies, TDDFT calculates the oscillator strengths for each electronic transition. The oscillator strength is a measure of the probability of a particular transition occurring and is related to the intensity of the corresponding absorption band in the UV-Vis spectrum.

Nature of Electronic Transitions: TDDFT analysis can reveal the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule (e.g., the aniline ring) or involve charge transfer between different molecular fragments. nih.gov

Table 3: Representative TDDFT Calculation Results for an Organic Molecule

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | 3.50 | 354 | 0.15 |

| S₀ → S₂ | 4.12 | 301 | 0.45 |

| S₀ → S₃ | 4.88 | 254 | 0.08 |

Modeling of Reaction Mechanisms at Interfaces

Computational methods, often in conjunction with experimental studies, can be used to model the reaction mechanisms of 4-(3-(Trimethysilyl)propyl)aniline at interfaces. escholarship.org The most important reactions for this type of molecule at an interface are hydrolysis and condensation. researchgate.net

Hydrolysis: The trimethoxysilyl group of 4-(3-(Trimethoxysilyl)propyl)aniline can react with water molecules present on the surface of a substrate. researchgate.net This hydrolysis reaction replaces the methoxy (B1213986) groups (-OCH₃) with hydroxyl groups (-OH), forming a silanetriol. csic.es Computational modeling can be used to study the reaction pathway, identify the transition states, and calculate the activation energies for this process. ncsu.edu

Condensation: The newly formed silanol (B1196071) groups are highly reactive and can undergo condensation reactions. This can occur in two ways:

Reaction with surface hydroxyl groups: The silanol groups can react with hydroxyl groups on the surface of an inorganic substrate (e.g., silica (B1680970), alumina) to form a stable covalent Si-O-Substrate bond. mdpi.com

Self-condensation: The silanol groups can react with each other to form Si-O-Si bonds, leading to the formation of a cross-linked polysiloxane network on the surface. researchgate.net

Computational modeling of these reaction mechanisms can provide a detailed understanding of the factors that influence the rate and extent of these reactions, such as the pH of the environment, the presence of catalysts, and the nature of the substrate. csic.es This knowledge is essential for controlling the formation and properties of the resulting organic film.

Emerging Research Directions and Future Perspectives

Development of Advanced Biosensors and Electrochemical Systems

TMSPA is a key monomer and surface modifier in the creation of sophisticated biosensors and electrochemical systems due to its electroactive properties and its ability to form stable, functionalized surfaces.

A significant area of research is the use of poly(N-[3-(trimethoxysilyl)propyl]aniline) (Poly(TMSPA)) as a matrix for enzyme immobilization in biosensors. One prominent application is the development of electrodes for hydrogen peroxide (H₂O₂) detection by immobilizing Horseradish Peroxidase (HRP). researchgate.net In this application, TMSPA is first polymerized and used to coat conductive nanostructures, such as gold nanorods. The trimethoxysilyl groups facilitate the formation of a stable, cross-linked polymer film on the electrode surface, while the polyaniline backbone provides an electroactive environment.

HRP, an enzyme known to catalyze the oxidation of various substrates in the presence of H₂O₂, is then entrapped within this Poly(TMSPA) matrix. researchgate.net The immobilization enhances the enzyme's stability against changes in temperature and pH and allows for its reuse. researchgate.netnih.gov The resulting modified electrode can detect hydrogen peroxide with high sensitivity, as the enzymatic reaction generates an electrical signal that is efficiently transduced by the conductive polymer. researchgate.netresearchgate.net

Table 1: Comparison of Free vs. Immobilized Horseradish Peroxidase (HRP) Properties

| Property | Free HRP | Immobilized HRP |

| Optimal pH | Typically neutral (e.g., 6.5-7.0) researchgate.netnih.gov | Often shifts and shows broader activity range (e.g., 5.0-8.0) researchgate.netnih.gov |

| Optimal Temperature | Moderate (e.g., 30-60°C) researchgate.netnih.gov | Often higher and more stable at elevated temperatures researchgate.netnih.gov |

| Reusability | Not reusable | Retains significant activity over multiple cycles researchgate.net |

| Storage Stability | Limited | Significantly enhanced; can retain activity for over a month researchgate.net |

This table presents generalized data from studies on HRP immobilization to illustrate the common benefits achieved, which are sought in TMSPA-based systems.